molecular formula C10H17N3 B1416205 ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine CAS No. 1015846-38-4

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine

Cat. No.: B1416205
CAS No.: 1015846-38-4
M. Wt: 179.26 g/mol
InChI Key: NPTBUGNUIWFNCG-UHFFFAOYSA-N
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Description

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: is a compound that features a cyclopropyl group linked to an imidazole ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Alkylation: The imidazole ring is then alkylated using 2-ethyl bromide to introduce the ethyl group at the 2-position.

    Cyclopropylation: The resulting 2-ethyl-1H-imidazole is then reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful as a ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: can be compared with other imidazole derivatives such as:

    2-Methyl-1H-imidazole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.

    1-Methyl-1H-imidazole: Similar in structure but without the ethyl and cyclopropyl groups, leading to different chemical reactivity and biological activity.

    Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the imidazole ring, resulting in different applications and properties.

The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.

Properties

IUPAC Name

[1-[(2-ethylimidazol-1-yl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-9-12-5-6-13(9)8-10(7-11)3-4-10/h5-6H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBUGNUIWFNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650955
Record name 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-38-4
Record name 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
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